N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H20FNO4S2 and its molecular weight is 385.47. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory and Analgesic Effects
Studies on sulfonamide derivatives, such as the one by Hashimoto et al. (2002), have shown the importance of structural modifications in enhancing selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. This is critical for developing therapeutic agents targeting inflammation, arthritis, and acute pain without the side effects associated with COX-1 inhibition (Hashimoto et al., 2002).
Anticancer Activity
Tsai et al. (2016) synthesized and evaluated aminothiazole-paeonol derivatives, showing significant anticancer potential against various cancer cell lines. Their work illustrates the potential of structurally similar sulfonamides in developing new anticancer agents, particularly for gastrointestinal adenocarcinomas (Tsai et al., 2016).
Antimicrobial and Antioxidant Applications
Raghavendra et al. (2016) explored the synthesis of lignan conjugates via cyclopropanation, revealing significant antimicrobial and antioxidant activities. This underscores the potential of cyclopropyl and thiophene-containing compounds in developing agents with dual antimicrobial and antioxidant properties (Raghavendra et al., 2016).
Tubulin Polymerization Inhibition for Anticancer Activity
Banerjee et al. (2005) demonstrated that certain sulfonamide drugs can inhibit tubulin polymerization, a mechanism crucial for cancer cell growth inhibition. Their findings suggest the potential of sulfonamide derivatives in the development of antimitotic agents for cancer therapy (Banerjee et al., 2005).
Enantioselective Synthesis and Fluorination
Yasui et al. (2011) introduced a novel electrophilic fluorinating agent, showing its utility in achieving high enantioselectivity in fluorination reactions. This highlights the role of sulfonamide-based reagents in stereoselective synthesis, relevant for producing enantiomerically pure pharmaceuticals (Yasui et al., 2011).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S2/c1-2-23-15-8-7-13(10-14(15)18)25(21,22)19-11-17(20,12-5-6-12)16-4-3-9-24-16/h3-4,7-10,12,19-20H,2,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHBJHXBPUYPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.